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Abstract

BAY-1436032 is a potent, selective, and orally bioavailable small-molecule inhibitor of mutant
isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are key
oncogenic drivers in a variety of malignancies, including acute myeloid leukemia (AML), glioma,
chondrosarcoma, and intrahepatic cholangiocarcinoma. These mutations confer a neomorphic
enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-
HG).[1][2] 2-HG competitively inhibits a-ketoglutarate-dependent dioxygenases, resulting in
epigenetic dysregulation and a block in cellular differentiation. BAY-1436032 acts as a pan-
inhibitor of various IDH1-R132X mutations, effectively reducing 2-HG levels, inducing
differentiation of tumor cells, and demonstrating anti-tumor efficacy in both preclinical models
and clinical settings. This technical guide provides a comprehensive overview of the
pharmacological profile of BAY-1436032, detailing its mechanism of action, in vitro and in vivo
activity, pharmacokinetic properties, and clinical trial data.

Mechanism of Action

BAY-1436032 is a highly specific inhibitor of the neomorphic activity of mutant IDH1 enzymes.
[1][3] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to a-ketoglutarate (a-
KG). In contrast, mutant IDH1 enzymes gain the function of converting a-KG to 2-HG.[1][3]
BAY-1436032 selectively binds to and inhibits these mutant IDH1 variants, thereby blocking the
production of 2-HG. The reduction in intracellular 2-HG levels relieves the inhibition of a-KG-
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dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases. This
leads to a reversal of the hypermethylation phenotype associated with IDH1 mutations,
promoting the differentiation of cancer cells and inhibiting tumor growth.[4]
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Figure 1: Mechanism of action of BAY-1436032.

In Vitro Pharmacological Profile

The in vitro activity of BAY-1436032 has been characterized in various enzymatic and cell-

based assays.

Enzymatic Activity

BAY-1436032 is a potent inhibitor of the enzymatic activity of multiple IDH1-R132X mutants. It
demonstrates high selectivity for mutant IDH1 over wild-type IDH1 and IDH2.
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Target IC50 (nM)

Mutant IDH1

IDH1 R132H 15

IDH1 R132C 15

Wild-Type IDH

Wild-Type IDH1 20,000

Wild-Type IDH2 >100,000

Table 1: In vitro enzymatic inhibitory activity of BAY-1436032.[5]

Cellular Activity

In cell-based assays, BAY-1436032 effectively inhibits the production of 2-HG in cells harboring

IDH1 mutations and induces cellular differentiation.

Cell

. IDH1 Mutation Assay IC50 (nM) Effect

Line/Model
Mouse

o ) Inhibition of 2-
hematopoietic IDH1 R132H 2-HG Production 60 HG
cells
Mouse o

o ) Inhibition of 2-
hematopoietic IDH1 R132C 2-HG Production 45 HG
cells
Patient-derived Various R132 Colony 100 50% inhibition of
AML cells mutations Formation colony growth

Reduced
Patient-derived » Proliferation/Diffe proliferation and
Not specified -

glioma cultures

rentiation

induced

differentiation

Table 2: In vitro cellular activity of BAY-1436032.[4][5]
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In Vivo Pharmacological Profile

The in vivo efficacy of BAY-1436032 has been demonstrated in patient-derived xenograft
(PDX) models of both AML and glioma.

Acute Myeloid Leukemia (AML) Models

In PDX models of IDH1-mutant AML, oral administration of BAY-1436032 led to a significant
reduction in leukemic blast counts, induction of myeloid differentiation, and prolonged survival.

Model Treatment Key Findings

Dose-dependent reduction in
45 or 150 mg/kg BAY-1436032 ]
IDH1 R132C AML PDX dail serum 2-HG and leukemic cell
ai
Y burden; prolonged survival.[4]

Synergistic effect, with
150 mg/kg BAY-1436032 + simultaneous combination
IDH1 mutant AML PDX o ) ]
Azacitidine depleting leukemia stem cells

by 33,150-fold.[6]

Table 3: In vivo efficacy of BAY-1436032 in AML PDX models.

Glioma Models

BAY-1436032 is brain-penetrant and has shown efficacy in intracranial xenograft models of
IDH1-mutant glioma.

Model Treatment Key Findings
Intracranial human Oral administration (dose not Significantly prolonged survival
astrocytoma (IDH1 R132H) specified) of mice.[2]

Enhanced survival,
] . - suppressed 2-HG production,
Intracranial mIDH1 glioma Not specified ] ] o
and induced differentiation

markers.[3]

Table 4: In vivo efficacy of BAY-1436032 in glioma models.
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Pharmacokinetics

Preclinical and clinical studies have characterized the pharmacokinetic profile of BAY-1436032.
o Absorption: Orally bioavailable.[5]
 Distribution: Brain penetrant in mice.[3]

o Metabolism: Low metabolic clearance observed in vitro in rat hepatocytes and mouse liver
microsomes.[5]

» Elimination: Exhibits a relatively short half-life in humans.[3]

Clinical Trials

BAY-1436032 has been evaluated in Phase | clinical trials for both solid tumors and AML.

Phase | Study in IDH1-Mutant Solid Tumors
(NCT02746081)

This first-in-human, open-label, dose-escalation and expansion study enrolled patients with
advanced IDH1-R132X mutant solid tumors.[3][7][8]

Parameter Finding

Dosing 150 mg to 1,500 mg twice daily.[3]

Well-tolerated; a maximum tolerated dose

Safety ) B
(MTD) was not identified.[3]

Median maximal reduction of plasma 2-HG

Pharmacodynamics
levels of 76%.[1][3]

Objective Response Rate (ORR): 11% (1
Efficacy (Lower-Grade Glioma, n=35) complete response, 3 partial responses).[9]
Stable Disease: 43%.[9]

Table 5: Summary of Phase | results in solid tumors.[3][9]
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Phase | Study in IDH1-Mutant AML (NCT03127735)

This open-label study evaluated BAY-1436032 in patients with relapsed or refractory IDH1-
mutant AML.[10][11][12]

The study aimed to determine the MTD and/or recommended Phase Il dose and to
characterize the safety, tolerability, pharmacokinetics, and preliminary efficacy.[11]

Experimental Protocols
In Vitro Enzyme Inhibition Assay

o Principle: A diaphorase/resazurin coupled reaction is used to measure the enzymatic activity
of purified mutant IDH1. The inhibition of this activity by BAY-1436032 is quantified.

e General Protocol:

o Purified recombinant mutant IDH1 enzyme is incubated with its substrate, a-ketoglutarate,
and the cofactor NADPH in an appropriate buffer system.

o The reaction is coupled to a diaphorase enzyme which uses the NADPH produced by the
reverse reaction to reduce resazurin to the fluorescent product, resorufin.

o BAY-1436032 at various concentrations is added to the reaction mixture.
o The fluorescence of resorufin is measured over time using a plate reader.

o IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.
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Prepare Reagents:
- Mutant IDH1 Enzyme
- a-KG, NADPH
- Diaphorase, Resazurin
- BAY-1436032 dilutions

Plate Setup:
Add enzyme, substrates,
and BAY-1436032 to microplate

'

Incubate at controlled temperature)

'

Measure fluorescence (ResorufinD

'

Data Analysis:
Calculate % inhibition and IC50

Click to download full resolution via product page

Figure 2: Generalized workflow for in vitro enzyme inhibition assay.

Cell-Based 2-HG Assay

 Principle: Measurement of intracellular or extracellular 2-HG levels in IDH1-mutant cells
treated with BAY-1436032.
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e General Protocol:

o

IDH1-mutant cells are seeded in multi-well plates and allowed to adhere.
o Cells are treated with a dose range of BAY-1436032 or vehicle control.

o After a defined incubation period (e.g., 48-72 hours), cell lysates or culture medium are
collected.

o 2-HG levels are quantified using a specific and sensitive method, such as liquid
chromatography-mass spectrometry (LC-MS) or a commercially available 2-HG assay kit.

o IC50 values for 2-HG reduction are determined from the dose-response curve.

In Vivo Patient-Derived Xenograft (PDX) Model

e Principle: To evaluate the anti-tumor efficacy of BAY-1436032 in a model that closely
recapitulates human disease.

e General Protocol for AML PDX:
o Immunocompromised mice (e.g., NSG mice) are sublethally irradiated.

o Primary human AML cells harboring an IDH1 mutation are injected intravenously or intra-
femorally.

o Engraftment of human leukemic cells is monitored by flow cytometry for human CD45+
cells in peripheral blood.

o Once engraftment is established, mice are randomized into treatment and control groups.
o BAY-1436032 is administered orally at specified doses and schedules.

o Tumor burden, 2-HG levels, and survival are monitored over time.
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Figure 3: Generalized workflow for in vivo PDX model studies.

Conclusion
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BAY-1436032 is a well-characterized, potent, and selective pan-inhibitor of mutant IDH1. Its
mechanism of action, involving the specific inhibition of 2-HG production, leads to the induction
of cellular differentiation and anti-tumor effects in various preclinical models of IDH1-mutant
cancers. The compound is orally bioavailable and brain-penetrant, making it suitable for
treating central nervous system malignancies. Phase | clinical trials have demonstrated a
manageable safety profile and encouraging signs of clinical activity, particularly in patients with
lower-grade glioma. Further clinical development will be crucial to fully define the therapeutic
potential of BAY-1436032 in the treatment of IDH1-mutant malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Pharmacological Profile of BAY-1436032: A Pan-
Mutant IDH1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617696#pharmacological-profile-of-bay-1436032]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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